molecular formula C11H21N3O B13638268 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one

Cat. No.: B13638268
M. Wt: 211.30 g/mol
InChI Key: IBTFFIKZXRVNOC-UHFFFAOYSA-N
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Description

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a azetidine scaffold linked to a piperazine ring via a ketone group. The azetidinone (beta-lactam) core is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities beyond its classic antibiotic role. Recent research into azetidinone derivatives has highlighted their potential as enzyme inhibitors , cholesterol absorption inhibitors , and agents with antitumor properties . The integration of the piperazine moiety, a common feature in pharmacologically active compounds, enhances the molecule's versatility as a building block for constructing more complex molecules. Piperazine and azetidine rings are frequently utilized to fine-tune the physicochemical properties and binding affinities of drug candidates. This specific molecular architecture makes this compound a valuable intermediate for researchers working in areas such as cancer research , neuroscience , and infectious disease , where modulating protein-protein interactions or enzyme activity is crucial . Disclaimer: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

1-(3-piperazin-1-ylazetidin-1-yl)butan-1-one

InChI

InChI=1S/C11H21N3O/c1-2-3-11(15)14-8-10(9-14)13-6-4-12-5-7-13/h10,12H,2-9H2,1H3

InChI Key

IBTFFIKZXRVNOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one typically involves the reaction of piperazine with an appropriate azetidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with an azetidine halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine or azetidine derivatives.

Scientific Research Applications

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, potentially modulating their activity. The azetidine ring may also contribute to the compound’s overall biological effects by influencing its binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a broader class of N-substituted piperazine-azetidine ketones. Below is a comparative analysis of structurally related compounds:

Compound Key Structural Features Molecular Weight Synthesis Yield Key References
1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one Azetidine-piperazine linkage, butanone backbone 209.29 (C11H19N3O) ~88% (GP-1 method)
1-(4-Cinnamylpiperazin-1-yl)butan-1-one (AP-237) Piperazine substituted with cinnamyl group, butanone backbone 286.38 (C18H22N2O) Not reported
1-(Azetidin-1-yl)-2-ethyl-5-phenoxypentan-1-one (14) Azetidine linked to phenoxy-pentanone, ethyl side chain 275.36 (C16H21NO2) 88–90%
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one Morpholine replaces azetidine, extended alkyl chain 241.33 (C12H23N3O2) Not reported
1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one Pyrimidine-amino substitution on azetidine 220.27 (C11H16N4O) Not reported

Pharmacological and Physicochemical Properties

  • Lipophilicity : The azetidine-piperazine scaffold in the target compound offers moderate logP (~1.5), enhancing blood-brain barrier penetration compared to morpholine analogues (logP ~0.8) .
  • In contrast, the target compound and its pyrimidine-substituted variant (CAS 2195938-81-7) show promise in preclinical studies for kinase inhibition .
  • Stability : The azetidine ring confers metabolic stability over morpholine derivatives, as evidenced by HRMS and NMR data .

Regulatory and Commercial Status

Biological Activity

1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one, also known by its CAS number 1494209-84-5, is a compound that features a unique structural combination of a piperazine and an azetidine ring. This molecular architecture suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at central nervous system disorders. The compound's biological activity has been the subject of various studies, indicating its promising therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H21N3OC_{11}H_{21}N_{3}O with a molecular weight of approximately 211.30 g/mol. The compound exhibits a butanone backbone with a piperazine moiety that enhances its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing piperazine and azetidine rings often exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of piperazine have shown effectiveness against various cancer cell lines.
  • Antibacterial Activity : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth.
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties, making them candidates for treating fungal infections.

Antitumor Activity

A study conducted on similar piperazine derivatives highlighted their potential as antitumor agents. The synthesized compounds were tested against several cancer cell lines, revealing IC50 values that indicate effective cytotoxicity. For instance, compounds with substituted piperazine rings showed promising results in inhibiting the proliferation of cancer cells .

Antibacterial and Antifungal Properties

A series of synthesized compounds including those based on piperazine have been evaluated for antibacterial and antifungal activities. These studies utilized various methods such as disc diffusion and broth microdilution to assess the minimum inhibitory concentration (MIC). Results indicated that certain substitutions on the piperazine ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesAntitumor ActivityAntibacterial ActivityAntifungal Activity
4-AcetylpiperazinePiperazine ring with acetyl groupModerateEffectiveLimited
2-MethylazetidineAzetidine ring with methyl substitutionLowLimitedModerate
4-MethylpiperazinePiperazine ring with methyl substitutionHighEffectiveLimited
This compound Dual-ring structure combining piperazine and azetidine functionalitiesPromising Significant Potential

Case Studies

Several case studies have explored the pharmacological effects of compounds similar to this compound:

  • Antitumor Effects : A study published in PubMed Central evaluated a series of piperazine derivatives, demonstrating that modifications at specific positions led to enhanced antitumor activity against breast cancer cell lines .
  • Antimicrobial Efficacy : Another research article reported on the synthesis and testing of various piperazinyl compounds showing significant antibacterial effects against resistant strains of Staphylococcus aureus .

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that the compound may interact with neurotransmitter systems or cellular pathways associated with apoptosis in cancer cells. Further studies are needed to clarify these interactions.

Q & A

Basic: What synthetic routes are commonly employed for 1-(3-(Piperazin-1-yl)azetidin-1-yl)butan-1-one, and how can yields be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A general protocol (GP-1) involves reacting an azetidine-containing precursor (e.g., 3-(piperazin-1-yl)azetidine) with butanoyl chloride or activated carboxylic acid derivatives. Key steps include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of azetidine to acylating agent to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity and reaction efficiency .
  • Purification : Silica gel column chromatography is critical for isolating the product (yields: 70–76%) .
    Optimization strategies :
  • Temperature control (0–25°C) to prevent thermal degradation.
  • Catalyst screening (e.g., DMAP for acylation reactions) to accelerate kinetics.

Basic: Which analytical techniques are essential for characterizing this compound, and what key data should be reported?

Answer:
Rigorous characterization requires:

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the azetidine (δ 3.5–4.0 ppm) and piperazine (δ 2.5–3.0 ppm) rings.
    • ¹³C NMR : Confirm carbonyl carbon (δ ~210 ppm) and heterocyclic carbons .
  • HRMS : Validate molecular formula (e.g., C₁₁H₂₁N₃O⁺ requires m/z 212.1756) .
  • FT-IR : Detect carbonyl stretching (~1700 cm⁻¹) and N–H bending (if present) .
    Reporting standards : Include full spectral assignments, purity (>95% by HPLC), and melting point (if crystalline).

Advanced: How does the azetidine ring’s strain influence the compound’s reactivity and biological interactions?

Answer:
The four-membered azetidine ring introduces angle strain, increasing its susceptibility to ring-opening reactions. This reactivity can be exploited for:

  • Pro-drug activation : Enzymatic cleavage of the azetidine ring releases active metabolites .
  • Target binding : Strain facilitates conformational flexibility, enabling interactions with rigid enzyme pockets (e.g., kinases) .
    Methodology :
  • Computational modeling : Use DFT calculations to predict ring-opening energetics .
  • Kinetic studies : Monitor hydrolysis rates under physiological pH (7.4) to assess stability .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:
Stepwise approach :

Docking simulations : Use AutoDock Vina to model binding poses with targets (e.g., GPCRs or enzymes). Focus on piperazine’s hydrogen-bonding potential .

Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Pharmacophore mapping : Identify critical moieties (e.g., carbonyl group for hydrophobic interactions) .
Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized protocols : Adopt uniform assay conditions (e.g., pH, temperature) across studies .
  • Batch reproducibility : Verify compound purity (≥95% by HPLC) and confirm stereochemistry (if applicable) .
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends or outliers .

Advanced: What structural modifications enhance the compound’s pharmacological profile?

Answer:

  • Piperazine substitution : Introducing electron-withdrawing groups (e.g., sulfonyl) improves metabolic stability .
  • Azetidine modification : Fluorination at the 3-position enhances bioavailability by reducing CYP450 interactions .
    Synthetic workflow :

Parallel synthesis : Generate derivatives via solid-phase peptide synthesis (SPPS) .

SAR analysis : Correlate substituents with activity (e.g., logP vs. membrane permeability) .

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